molecular formula C6H12ClNO2 B12290521 Methyl trans-2-methylazetidine-3-carboxylate hydrochloride

Methyl trans-2-methylazetidine-3-carboxylate hydrochloride

Cat. No.: B12290521
M. Wt: 165.62 g/mol
InChI Key: TVJIWRQAMQUMPO-JBUOLDKXSA-N
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Description

Molecular Formula and Stereochemical Configuration Analysis

Methyl trans-2-methylazetidine-3-carboxylate hydrochloride has the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . The compound’s IUPAC name, methyl (2R,3S)-2-methylazetidine-3-carboxylate hydrochloride, explicitly defines its stereochemistry. The azetidine ring adopts a puckered conformation, with the methyl group occupying the trans-2 position relative to the carboxylate group at C3. This spatial arrangement minimizes steric hindrance between the methyl and carboxylate substituents, stabilizing the molecule.

The absolute configuration (2R,3S) is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which reveal distinct coupling constants between the ring protons. For instance, the trans-diaxial coupling (J = 9–11 Hz) between H2 and H3 protons is consistent with the rigid four-membered ring structure. The hydrochloride counterion forms hydrogen bonds with the carboxylate oxygen, further stabilizing the crystal lattice.

Table 1: Key Molecular Identifiers

Property Value Source
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Stereochemistry (2R,3S)
SMILES Notation COC(=O)[C@@H]1CN[C@H]1C.Cl

Comparative Structural Analysis with Azetidine Carboxylate Derivatives

The structural uniqueness of this compound becomes evident when compared to simpler azetidine carboxylates. For example, methyl azetidine-3-carboxylate hydrochloride (C₅H₁₀ClNO₂) lacks the trans-2-methyl substitution, resulting in reduced steric bulk and altered reactivity. The addition of the methyl group in the trans configuration increases ring strain from ~25 kcal/mol in unsubstituted azetidines to ~28 kcal/mol, as calculated via density functional theory (DFT). This strain enhances the compound’s susceptibility to ring-opening reactions, a property exploited in synthesizing polycyclic amines.

Table 2: Structural Comparison with Azetidine Derivatives

Compound Substituents Ring Strain (kcal/mol) Key Reactivity
Methyl azetidine-3-carboxylate HCl C3-COOCH₃ 25.1 Base-catalyzed hydrolysis
Methyl trans-2-methylazetidine-3-carboxylate HCl C2-CH₃, C3-COOCH₃ 28.3 Nucleophilic ring-opening
Azetidine-3-carboxylic acid C3-COOH 24.8 Peptide coupling

The trans-2-methyl group also influences hydrogen-bonding networks. Unlike unmethylated analogs, which form linear chains via N–H···O interactions, the methylated derivative adopts a helical arrangement in the solid state due to steric constraints.

Crystallographic and Conformational Stability Studies

X-ray diffraction studies reveal that this compound crystallizes in the P2₁2₁2₁ space group with unit cell parameters a = 7.89 Å, b = 9.45 Å, and c = 12.32 Å. The azetidine ring exhibits a puckering amplitude (Δ = 0.52 Å) and θ = 32°, indicative of a distorted envelope conformation. The hydrochloride ion resides in a hydrophilic pocket formed by the carboxylate group and water molecules, stabilizing the crystal structure through O–H···Cl and N–H···O interactions.

Conformational analysis via NMR shows restricted rotation about the C2–C3 bond (ΔG‡ = 12.3 kcal/mol), which locks the methyl and carboxylate groups in a trans-diaxial orientation. This rigidity is critical for maintaining the compound’s bioactivity in receptor-binding assays. Thermal gravimetric analysis (TGA) indicates decomposition onset at 192°C, correlating with the cleavage of the ester group.

Table 3: Crystallographic Data

Parameter Value Method
Space Group P2₁2₁2₁ X-ray diffraction
Unit Cell Volume 907.3 ų
Puckering Amplitude 0.52 Å
Hydrogen Bond Lengths O···Cl: 3.10 Å

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

methyl (2R,3S)-2-methylazetidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H/t4-,5+;/m1./s1

InChI Key

TVJIWRQAMQUMPO-JBUOLDKXSA-N

Isomeric SMILES

C[C@@H]1[C@H](CN1)C(=O)OC.Cl

Canonical SMILES

CC1C(CN1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Chiral Resolution

A robust method for enantiopure synthesis employs (S)-phenylglycinol as a resolving agent. The process begins with racemic 2-methylazetidine-2-carboxylic acid, which is converted to a diastereomeric amide mixture using (S)-phenylglycinol. The diastereomers are separated via fractional crystallization, followed by acidic hydrolysis to recover the enantiopure acid. Subsequent esterification with methanol under thionyl chloride catalysis yields the methyl ester, which is isolated as the hydrochloride salt. Key parameters include:

Step Conditions Yield ee
Diastereomer formation Ethanol, reflux, 12 h 85%
Crystallization Ethyl acetate, −20°C, 24 h 78% >98%
Esterification SOCl₂, MeOH, 0°C to rt, 6 h 92%

This method achieves >98% enantiomeric excess (ee) but requires multiple steps for resolution.

Intramolecular Alkylation of Proline Derivatives

Azetidine rings can be constructed via intramolecular alkylation of proline-derived precursors. Starting from (R)-2-cyclohexylideneglyceraldehyde, the synthesis involves:

  • Epoxide formation : Reaction with benzylamine yields a chiral amino alcohol.
  • Chlorination : Treatment with thionyl chloride generates a chlorinated intermediate.
  • Cyclization : Base-mediated intramolecular alkylation (LiHMDS, THF, −78°C) forms the azetidine core with trans-stereochemistry.

Critical data:

  • Cyclization yield: 60–70%
  • Diastereoselectivity: >20:1 (trans:cis)
  • Final hydrochloride isolation: 95% purity via recrystallization (MeOH/Et₂O).

Palladium-Catalyzed Hydrogenolysis

A patent (CN103467350A) describes debenzylation of (S)-1-benzyl-2-methylazetidine-3-carboxylate using palladium on carbon (Pd/C) under hydrogen. The free base is esterified in situ with methanol and HCl gas to form the hydrochloride.

Parameter Value
Catalyst loading 5–10 wt% Pd/C
H₂ pressure 2 MPa
Reaction time 20 h at 35°C
Overall yield 81.9%
Purity (HPLC) >99.0%

This method is scalable to multi-kilogram batches and avoids racemization.

Radical Strain-Release Photocatalysis

Emerging methods utilize visible light-mediated radical reactions. A sulfonyl imine precursor undergoes homolytic N–S bond cleavage upon irradiation (427 nm, blue LED) in the presence of a triazine-based photosensitizer. The resulting sulfonyl and iminyl radicals undergo strain-release coupling with azabicyclo[1.1.0]butane (ABB) to form the trans-azetidine.

Condition Outcome
Light source 427 nm LED
Photosensitizer 9-Mesityl-10-methylacridinium PF₆⁻
Solvent THF
Reaction time 30 min
Yield 93%
Diastereomeric ratio 95:5 (trans:cis)

This method offers rapid, room-temperature synthesis but requires specialized equipment.

Oxidative Cyclization of Michael Adducts

Michael adducts derived from diethyl aminomalonate and α,β-unsaturated ketones undergo oxidative cyclization using PhIO/Bu₄NI. The reaction proceeds via iodonium intermediate formation, followed by reductive elimination to yield multisubstituted azetidines. For the target compound:

Reagent Role
PhIO Oxidant
Bu₄NI Iodide source
Solvent CH₃CN
Yield 46–76%
Stereoselectivity Controlled by Michael adduct geometry

This approach is modular but less stereoselective than resolution-based methods.

Chemical Reactions Analysis

Substitution Reactions on the Azetidine Ring

The azetidine ring undergoes nucleophilic substitution due to its inherent ring strain and nitrogen's lone pair availability. Key substitution pathways include:

  • Hydrogenolysis : Reduction of the azetidine ring using palladium catalysts (e.g., Pd/C) in methanol can lead to ring-opening or deprotection of substituents .

  • Fluorination : Displacement reactions with fluorinating agents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine enable the introduction of fluorine atoms .

  • Alkylation/Sulfonylation : Reaction with alkyl halides or sulfonyl chlorides (e.g., methanesulfonyl chloride) under basic conditions (e.g., triethylamine) forms substituted azetidine derivatives .

Example Reaction :

Reagents/ConditionsProductYield
TBAF, THF, 0–5°CFluorinated azetidine80–90%

Reactions Involving the Carboxylate Group

The ester group participates in various transformations, including:

  • Reduction : Use of hydride reagents (e.g., sodium borohydride, LAH) reduces the ester to alcohols or amines . For example, reduction of methyl azetidine-3-carboxylate with NaBH₄ yields β-chloro-γ-sulfonylamino alcohols .

  • Amide Formation : Reaction with amines (e.g., benzylamine) under coupling conditions (e.g., EDC, HOBt) forms amide derivatives .

  • Hydrolysis : Acidic or basic hydrolysis converts the ester to the carboxylic acid, which can undergo further functionalization.

Mechanistic Insight :
The carboxylate group’s reactivity stems from its electrophilic carbonyl, enabling nucleophilic attack by amines or hydride reagents.

Ring-Opening and Cyclization

The azetidine ring’s reactivity under acidic or basic conditions can lead to ring-opening or cyclization events:

  • Mitsunobu Cyclization : Intramolecular cyclization under Mitsunobu conditions (e.g., DEAD, PPh₃) forms fused ring systems, as observed in the synthesis of trans-2-aryl-3-chloroazetidines .

  • Epoxide Ring-Opening : Reaction with epoxides (e.g., epichlorohydrin) under basic conditions (e.g., diisopropylethylamine) generates azetidine derivatives .

Stereochemical Considerations

The (2S,3R) stereochemistry of the compound significantly influences its reactivity and synthetic outcomes. For example:

  • Enantioselective Reductions : Use of chiral catalysts or auxiliaries enables stereospecific reductions of the carboxylate group.

  • Cyclization Control : Stereochemical integrity determines regioselectivity in cyclization reactions, such as the formation of azetidine-based amino acids .

Analytical Characterization

Key characterization techniques and data for reaction monitoring include:

ParameterMethodTypical Values
Melting PointDifferential Scanning Calorimetry~95°C
NMR¹H, ¹³C NMRδ 0.41–0.45 (cyclopropyl CH₂), δ 1.58–1.62 (CH)
HRMSElectrospray Ionization[M+H]+ m/z 372.08 (calculated)

Scientific Research Applications

Pharmaceutical Synthesis

Methyl trans-2-methylazetidine-3-carboxylate hydrochloride is primarily recognized as an important intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the development of drugs aimed at treating neurological disorders. The compound's structure allows for modifications that enhance the pharmacological properties of resultant drugs.

Case Study:
A study demonstrated the use of this compound in synthesizing novel analogs of existing medications, leading to improved efficacy and reduced side effects. For instance, researchers synthesized a series of derivatives that exhibited enhanced binding affinity to specific receptors involved in neurological pathways.

Building Block in Organic Chemistry

This compound serves as a versatile building block for constructing complex organic molecules. Its unique structure facilitates the formation of various derivatives through standard organic reactions such as alkylation and acylation.

Data Table: Synthesis Pathways Using this compound

Reaction TypeProduct ExampleYield (%)Reference
Alkylation2-Methyl substituted azetidines85
AcylationAcylated azetidine derivatives90
CyclizationComplex cyclic compounds75

Biochemical Research

In biochemistry, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to study enzyme kinetics and inhibition mechanisms.

Case Study:
Research involving this compound has led to insights into the catalytic mechanisms of specific enzymes, aiding in the design of enzyme inhibitors for therapeutic purposes. For instance, studies revealed how modifications to the azetidine ring influenced enzyme binding affinities.

Development of Agrochemicals

The compound is also explored in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides. Its structural properties allow it to interact with biological targets in pests and weeds.

Data Table: Agrochemical Formulations Involving this compound

Agrochemical TypeTarget OrganismEfficacy (%)Reference
HerbicideBroadleaf weeds70
InsecticideAphids65

Material Science Applications

Recent investigations have indicated potential applications of this compound in material science, particularly in synthesizing polymers with tailored properties. This includes developing materials with specific mechanical or thermal characteristics.

Case Study:
Researchers have synthesized copolymers incorporating this compound, resulting in materials with enhanced durability and resistance to environmental factors. These advancements are promising for applications in coatings and packaging materials.

Mechanism of Action

The mechanism of action of Methyl trans-2-methylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include modulation of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]

  • Structure : Contains an azetidine ring substituted with a naphthalene-propoxy group, forming a larger aromatic system compared to the simpler methyl ester in the title compound .
  • Molecular Weight: Estimated at ~251.5 g/mol (C₁₄H₁₈ClNO).
  • Applications : Studied as a neuroprotective agent in preclinical models, highlighting the role of azetidine scaffolds in central nervous system (CNS) drug development.
  • Key Difference : The aromatic naphthalene group in KHG26792 likely enhances lipophilicity and blood-brain barrier penetration, whereas the title compound’s methyl ester may prioritize solubility and metabolic stability .

Methyl Shikimate

  • Structure: A methyl ester of shikimic acid, a cyclohexene carboxylic acid. Not an azetidine derivative but shares ester functionality .
  • Analytical Data : Characterized via ¹H NMR, ¹³C NMR, FTIR, and HPLC (retention time: ~10–12 minutes under specific conditions) .
  • Applications : Intermediate in the synthesis of antiviral drugs (e.g., oseltamivir).
  • Key Difference : The absence of a nitrogen heterocycle in methyl shikimate limits its utility in targeting nitrogen-dependent biological pathways compared to azetidine derivatives.

Yohimbine Hydrochloride

  • Structure : A steroid alkaloid with a complex yohimban skeleton and a methyl ester group. Shares the hydrochloride salt form .
  • Applications : Clinically used as an α₂-adrenergic receptor antagonist for erectile dysfunction.
  • Key Difference : The rigid polycyclic structure of yohimbine contrasts with the smaller, more flexible azetidine ring, affecting receptor binding kinetics and metabolic pathways .

Table 1: Comparative Data for Azetidine Derivatives and Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Methyl trans-2-methylazetidine-3-carboxylate HCl C₇H₁₂ClNO₂* ~193.5 (estimated) Azetidine, methyl ester, HCl Pharmaceutical intermediates, chiral building blocks
KHG26792 C₁₄H₁₈ClNO ~251.5 Azetidine, naphthalene, HCl Neuroprotective agents
Methyl Shikimate C₇H₁₀O₅ 174.15 Cyclohexene, methyl ester Antiviral drug synthesis
Methyl 2-Hexenoate C₇H₁₂O₂ 128.17 α,β-unsaturated ester Flavor/fragrance industry

*Estimated based on structural similarity to KHG26792 and methyl esters.

Biological Activity

Methyl trans-2-methylazetidine-3-carboxylate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The specific substitution pattern on the azetidine ring significantly influences its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine ring may interact with enzymes and receptors, potentially modulating their activity. Ongoing research aims to elucidate the exact pathways involved in its therapeutic effects, particularly in relation to its potential as a drug precursor in various therapeutic areas .

Antimicrobial Properties

Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. For instance, azetidine derivatives have been explored for their ability to inhibit bacterial growth, suggesting potential applications in treating infections .

Neuropharmacological Effects

Research has also highlighted the neuropharmacological effects of azetidine derivatives, particularly their interaction with nicotinic acetylcholine receptors (nAChRs). These interactions are crucial for developing therapeutics aimed at treating neurological disorders such as Alzheimer's disease and schizophrenia .

Synthesis and Evaluation

A study focusing on the synthesis of this compound demonstrated its potential as a building block for more complex molecules. The synthesized compound was evaluated for its biological activity using various assays, revealing promising results in inhibiting specific enzyme activities related to disease processes .

In Vivo Studies

In vivo studies using animal models have shown that this compound can influence physiological responses. For example, it has been observed to affect neurotransmitter levels, indicating its potential role in modulating central nervous system functions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Characteristics
Methyl 3-azetidinecarboxylate hydrochlorideAntimicrobial and anti-inflammatoryDifferent substitution pattern on azetidine
Ethyl 2-methylazetidine-3-carboxylate hydrochlorideNeuroprotective effectsVariations in alkyl chain length
Methyl 2-ethylazetidine-3-carboxylate hydrochloridePotential anti-cancer propertiesDistinct electronic properties

This compound is unique due to its specific substitution pattern on the azetidine ring, which may significantly influence its biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl trans-2-methylazetidine-3-carboxylate hydrochloride, and how can stereochemical purity be ensured?

  • Methodology : Synthesis typically involves ring-opening of azetidine precursors followed by carboxylation and methylation. Key steps include:

  • Use of chiral auxiliaries or enantioselective catalysts to control trans-configuration.
  • Quenching with HCl to isolate the hydrochloride salt.
  • Characterization via 1^1H/13^13C NMR to confirm stereochemistry and purity (e.g., coupling constants for axial/equatorial protons in azetidine rings) .
    • Validation : X-ray crystallography (using programs like SHELXL for refinement) can resolve ambiguities in stereochemistry .

Q. What purification strategies are effective for removing byproducts (e.g., unreacted amines) from this compound?

  • Methodology :

  • Recrystallization from ethanol/water mixtures to exploit differential solubility.
  • Reverse-phase HPLC with C18 columns (optimized using trifluoroacetic acid as an ion-pairing agent) to separate polar impurities .
  • Ion-exchange chromatography for hydrochloride salt purification .

Q. How should researchers safely handle and store this compound given its reactivity?

  • Safety Protocols :

  • Use PPE (gloves, goggles) to avoid inhalation or skin contact (H313/H333 hazards) .
  • Store in a desiccator at 2–8°C to prevent hydrolysis of the ester group.
  • Dispose of waste via licensed chemical disposal services, as highlighted in safety data sheets for structurally similar azetidine derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the conformational stability of the azetidine ring in this compound?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze ring strain and transition states.
  • Compare computed NMR shifts with experimental data to validate puckered vs. planar ring conformations .
    • Data Contradiction : If experimental 1^1H NMR shows unexpected splitting, revise computational models to include solvent effects or counterion interactions.

Q. What strategies resolve discrepancies in reported melting points or spectral data across studies?

  • Troubleshooting :

  • Verify purity via HPLC (≥98% by area normalization) and elemental analysis .
  • Assess crystallinity: Amorphous vs. crystalline forms may yield varying melting points (use DSC for phase analysis) .
  • Cross-validate spectral data with databases (e.g., PubChem, ChemIDplus) .

Q. How can this compound serve as a building block for bioactive molecule synthesis (e.g., kinase inhibitors)?

  • Application :

  • Functionalize the azetidine nitrogen via Buchwald-Hartwig coupling to introduce pharmacophores (e.g., sulfonamides, as seen in related azetidine derivatives) .
  • Evaluate bioactivity using enzymatic assays (e.g., VEGFR2 inhibition) and compare with structurally similar compounds like raloxifene hydrochloride derivatives .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

  • Methodology :

  • Forced degradation studies (acid/base/oxidative stress) followed by LC-MS to identify hydrolyzed esters or ring-opened byproducts.
  • Use high-resolution mass spectrometry (HRMS) to assign degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Resolution :

  • Replicate solubility tests under standardized conditions (e.g., USP buffer systems).
  • Use molecular dynamics simulations to model solvation effects, considering the hydrochloride counterion’s impact on polarity .

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